4,5,6,7-Tetraiodo-1H-benzimidazole
Overview
Description
TIBI, also known as titanium bismuth iodide, is a compound with the chemical formula C7H2I4N2. It is an ATP-competitive inhibitor of the enzyme Rio1, which plays a crucial role in various biological processes. TIBI enhances the thermal stability of the enzyme, making it a valuable compound in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TIBI involves the reaction of titanium and bismuth with iodine under controlled conditions. The process typically requires a high-temperature environment to facilitate the reaction. The reaction can be represented as follows: [ \text{Ti} + 2\text{Bi} + 4\text{I}_2 \rightarrow \text{TiBi}_2\text{I}_4 ]
Industrial Production Methods
Industrial production of TIBI involves large-scale synthesis using specialized equipment to maintain the required temperature and pressure conditions. The process is carefully monitored to ensure the purity and yield of the compound. The synthesized TIBI is then purified using techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
TIBI undergoes various chemical reactions, including:
Oxidation: TIBI can be oxidized to form higher oxidation state compounds.
Reduction: Reduction of TIBI can lead to the formation of lower oxidation state compounds.
Substitution: TIBI can undergo substitution reactions where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of TIBI can lead to the formation of titanium bismuth oxide, while reduction can produce titanium bismuth hydride.
Scientific Research Applications
TIBI has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Acts as an inhibitor of the enzyme Rio1, making it useful in studying enzyme kinetics and biological pathways.
Medicine: Potential applications in drug development and therapeutic interventions due to its inhibitory effects on specific enzymes.
Industry: Used in the production of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
TIBI exerts its effects by competitively inhibiting the enzyme Rio1. It binds to the ATP-binding site of the enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity. This inhibition affects various molecular targets and pathways, including those involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Fungamycin: Another ATP-competitive inhibitor with similar properties.
Titanium bismuth oxide: A compound formed from the oxidation of TIBI with different chemical properties.
Titanium bismuth hydride: A compound formed from the reduction of TIBI with distinct reactivity.
Uniqueness of TIBI
TIBI is unique due to its specific inhibitory action on the enzyme Rio1 and its ability to enhance the thermal stability of the enzyme. This makes it a valuable tool in biochemical research and industrial applications.
Properties
IUPAC Name |
4,5,6,7-tetraiodo-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHFPYANLLWSJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=C(C(=C2I)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2I4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
621.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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